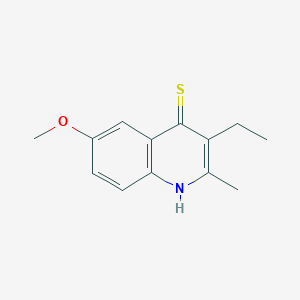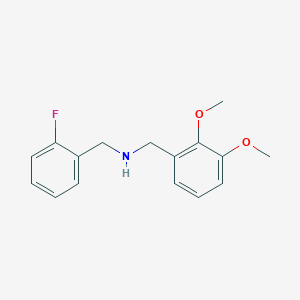
3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
The compound "3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a bromophenyl group at the 3-position and a trifluoromethyl group at the 5-position suggests potential for interesting chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or their equivalents. While the specific synthesis of "3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole" is not detailed in the provided papers, similar compounds have been synthesized through various methods, including oxidative cyclization using copper acetate as a catalyst , and transformations involving the carboxylic group in a pyrazole core into the trifluoromethyl group by sulfur tetrafluoride . These methods suggest that the synthesis of the compound could potentially be achieved through analogous strategies.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using techniques such as X-ray diffraction . These studies reveal that the pyrazole ring can adopt different conformations and that substituents on the ring can significantly influence the overall molecular geometry. For instance, the presence of halogenated substituents can lead to the formation of isomorphs with specific crystalline systems . The molecular structure is also influenced by intramolecular interactions, such as hydrogen bonding and π-stacking .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the reactivity of the pyrazole ring and its substituents. The bromophenyl group, for example, can undergo further halogenation, Suzuki coupling, or other palladium-catalyzed cross-coupling reactions . The trifluoromethyl group can affect the electron density of the molecule, potentially leading to unique reactivity patterns . The presence of amino groups in similar structures has been shown to facilitate intramolecular charge transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different substituents can lead to variations in properties such as solvatochromism, vibrational frequencies, and nonlinear optical properties . For example, the electron-withdrawing effect of the trifluoromethyl group can impact the molecule's dipole moment, electronic absorption, and vibrational spectra . Additionally, the molecular electrostatic potential maps of these compounds can predict sites of electrophilic and nucleophilic attack . The photophysical properties, such as emission spectra and quantum yield, can also vary depending on the solvent polarity .
Applications De Recherche Scientifique
1. Chemical Biology and Drug Discovery
- Application : 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a Suzuki-Miyaura (S−M)-compatible building block tailored for the design of photoaffinity probes (PAPs). Photoaffinity labeling (PAL) is of growing interest in chemical biology and drug discovery research for use in protein profiling; covalent inhibitors; protein-protein interactions and complexes; and target engagement, identification, or validation studies .
2. Antimicrobial Activity Research
- Application : The main objective of the study is to analyze the spectral behavior and antimicrobial activity of 3-(4 bromophenyl)-1- methoxy-1-methyl urea by experiment, theoretical spectroscopic, IR, Raman and UV-Vis techniques .
- Method : The optimized geometrical parameters were reported on DFT/B3LYP/6-311++G (d, p) basis set of theory .
- Results : Antimicrobial activity of the molecule was confirmed using molecular docking analysis. In vitro antimicrobial studies were carried out against the bacterial strains E. coli and Candida sp .
3. Material Science
- Application : The compound is used in the study of polymorphs of 4-bromophenyl 4-bromobenzoate. The intermolecular interactions and crystal packing of three polymorphs of the title compound are described in the context of their different mechanical properties .
- Method : The study involves the analysis of the molecular features of compounds that may be prone to such property differentiated polymorphism .
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. This information is typically provided in a material safety data sheet (MSDS). Unfortunately, I don’t have the specific safety and hazards information for 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole .
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXYMIRDVATCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352464 | |
| Record name | 5-(4-Bromophenyl)-3-trifluoromethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
219986-65-9 | |
| Record name | 3-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219986-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromophenyl)-3-trifluoromethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-BROMOPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-Benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B1331204.png)
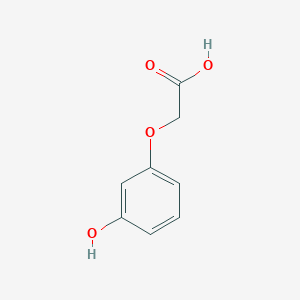
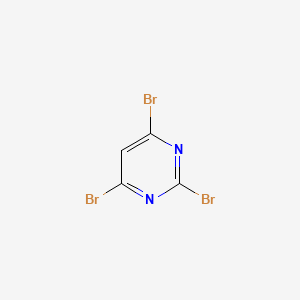
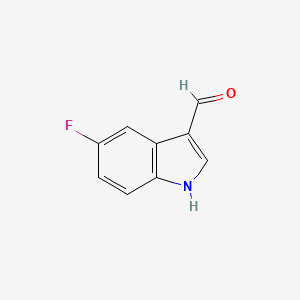
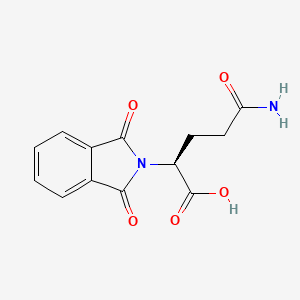
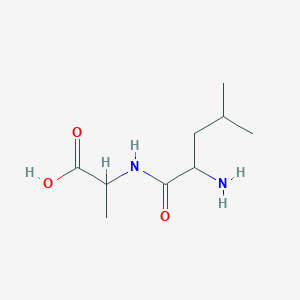
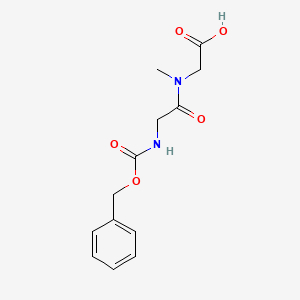

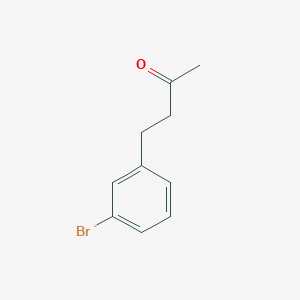
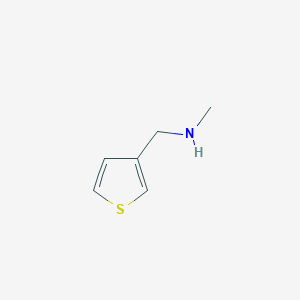
![2-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331221.png)
![3-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331222.png)
